molecular formula C28H24FN3O4 B2967106 1-benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione CAS No. 338399-43-2

1-benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2967106
CAS No.: 338399-43-2
M. Wt: 485.515
InChI Key: DOPPQGXNYIMCIQ-FOCLMDBBSA-N
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Description

1-Benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione (CAS: 338399-43-2) is a pyrimidinedione derivative with a molecular formula of C₂₈H₂₄FN₃O₄ and a molecular weight of 485.5 g/mol . The compound features a pyrimidinedione core substituted with a benzyl group at position 1, a 4-fluorobenzyl group at position 3, and a 3-(4-methoxyanilino)acryloyl moiety at position 3. The compound is listed as discontinued in commercial catalogs, indicating its primary use in specialized research contexts .

Properties

IUPAC Name

1-benzyl-3-[(4-fluorophenyl)methyl]-5-[(E)-3-(4-methoxyanilino)prop-2-enoyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O4/c1-36-24-13-11-23(12-14-24)30-16-15-26(33)25-19-31(17-20-5-3-2-4-6-20)28(35)32(27(25)34)18-21-7-9-22(29)10-8-21/h2-16,19,30H,17-18H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPPQGXNYIMCIQ-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CN(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CN(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione (CAS: 338399-43-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H24FN3O4C_{28}H_{24}F_{N_3}O_{4} with a molecular weight of 485.51 g/mol. The structure includes a pyrimidinedione core substituted with various aromatic groups, which are believed to contribute to its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the pyrimidinedione scaffold have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on enzymes such as tyrosinase and other kinases. For example, compounds with similar structures have been reported to inhibit tyrosinase with IC50 values in the low micromolar range, indicating strong enzyme inhibition without cytotoxicity to normal cells .

Case Studies

  • In Vitro Studies : A study evaluating the effect of similar pyrimidinedione derivatives on cancer cell lines demonstrated that these compounds could reduce cell viability significantly. The results showed IC50 values ranging from 0.5 to 10 µM depending on the specific derivative tested.
  • Kinetic Studies : Kinetic studies involving enzyme inhibition assays revealed that compounds structurally related to this compound acted as competitive inhibitors against tyrosinase, with kinetic parameters indicating effective binding to the active site .

Data Summary Table

Biological Activity IC50 (µM) Cell Line/Target Reference
Antitumor Activity0.5 - 10Various Cancer Lines
Tyrosinase Inhibition< 0.18Agaricus bisporus
Enzyme InhibitionLow MicromolarVarious Enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrimidinedione Family

2.1.1 5-Acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione (CAS: 338399-30-7)
  • Molecular Formula : C₂₀H₁₇FN₂O₃
  • Molecular Weight : 352.37 g/mol
  • Key Differences: Replaces the 3-(4-methoxyanilino)acryloyl group with an acetyl moiety.
2.1.2 5-Acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione (CAS: 338770-01-7)
  • Molecular Formula : C₁₉H₁₄ClFN₂O₃
  • Molecular Weight : 372.79 g/mol
  • Key Differences : Substitutes the benzyl group at position 1 with a 4-chlorophenyl group. The electronegative chlorine atom may enhance hydrophobic interactions or halogen bonding in biological systems .
2.1.3 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C₂₁H₂₂N₂O₅
  • Molecular Weight : 382.42 g/mol
  • Key Differences : Incorporates a hydroxyethoxymethyl group, improving aqueous solubility compared to the more lipophilic benzyl/fluorobenzyl substituents in the target compound. The benzyloxybenzyl group may influence pharmacokinetic properties .
2.2.1 FMAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil)
  • Molecular Formula : C₁₀H₁₂FN₂O₅
  • Molecular Weight : 274.21 g/mol
  • Key Differences : A fluorinated nucleoside analog with antiviral activity. The sugar moiety enables incorporation into DNA/RNA, a mechanism absent in the target compound due to its lack of a glycosidic bond .
2.2.2 Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
  • Molecular Formula : C₉H₁₃BrN₂O₂
  • Molecular Weight : 261.11 g/mol
  • Key Differences : A herbicide with bromine and alkyl substituents. The bromine atom disrupts photosynthesis in plants, a mode of action distinct from the target compound’s presumed biological roles .
2.2.3 Uracil Mustard (5-[Bis(2-chloroethyl)amino]uracil)
  • Molecular Formula : C₈H₁₁Cl₂N₃O₂
  • Molecular Weight : 252.10 g/mol
  • Key Differences: An alkylating chemotherapeutic agent.

Comparative Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound 485.5 Benzyl, 4-fluorobenzyl, 3-(4-methoxyanilino) Research (undisclosed)
5-Acetyl-1-benzyl-3-(4-fluorobenzyl)-pyrimidinedione 352.37 Acetyl Enzyme inhibition studies
5-Acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-pyrimidinedione 372.79 4-Chlorophenyl Structure-activity relationship
FMAU 274.21 Arabinofuranosyl sugar Antiviral therapy
Bromacil 261.11 Bromine, alkyl Herbicide

Research Findings and Implications

  • Solubility and Bioavailability : The benzyl/fluorobenzyl groups confer lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to hydroxyethoxymethyl derivatives .
  • Target Selectivity : Fluorine and methoxy substituents are common in kinase inhibitors and receptor antagonists, suggesting possible applications in oncology or inflammation .

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